N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide
Description
N-(3-Acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide is a quinoxaline derivative featuring a carboxamide group at position 6 linked to a 3-acetylphenyl moiety. The quinoxaline core is substituted with diethyl groups at positions 2 and 3, distinguishing it from related compounds through its unique electronic and steric profile.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-4-17-18(5-2)24-20-12-15(9-10-19(20)23-17)21(26)22-16-8-6-7-14(11-16)13(3)25/h6-12H,4-5H2,1-3H3,(H,22,26) |
InChI Key |
XPMAPJRLDOEGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)N=C1CC |
Origin of Product |
United States |
Biological Activity
N-(3-acetylphenyl)-2,3-diethylquinoxaline-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with an acetylphenyl group and diethyl groups. Its structure can be represented as follows:
This configuration is crucial for its biological activity, as the specific substitutions influence its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of VEGFR-2 : This compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in cancer cell proliferation and angiogenesis. In studies involving related quinolone derivatives, significant inhibition of VEGFR-2 was observed, leading to reduced cell viability in cancer cell lines such as HepG2 .
- Induction of Apoptosis : The compound has been associated with pro-apoptotic activity. For instance, in experiments with HepG2 cells, treatment resulted in increased expression of apoptotic markers such as Bax and Caspase-7, indicating that it may trigger programmed cell death .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| VEGFR-2 Inhibition | HepG2 | 138 | Inhibition of angiogenesis |
| Induction of Apoptosis | HepG2 | - | Increased Bax and Caspase-7 expression |
| Cytotoxicity to Normal Cells | THLE-2 | - | Selective toxicity |
Case Studies and Research Findings
- VEGFR-2 Inhibition Study : A study investigated the effects of various quinolone derivatives on VEGFR-2 activity. The compound demonstrated a potent inhibitory effect with an IC50 value of 138 nM against the HepG2 cell line, suggesting strong potential as an anticancer agent .
- Apoptotic Mechanism Exploration : Further research on the apoptotic effects revealed that treatment with this compound led to significant increases in early and late apoptotic cells. This was evidenced by flow cytometry analysis showing a marked increase in Annexin V-positive cells post-treatment .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
